N-Methyl-2-benzyloxyethylamine
Description
The exact mass of the compound N-Methyl-2-benzyloxyethylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108201. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Methyl-2-benzyloxyethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-2-benzyloxyethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-2-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-7-8-12-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMQFFVVICKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296181 | |
| Record name | N-Methyl-2-benzyloxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71126-62-0 | |
| Record name | 71126-62-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Methyl-2-benzyloxyethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical properties of N-methyl-2-phenylmethoxyethanamine
An In-Depth Technical Guide to the Physicochemical Characterization of N-methyl-2-phenylmethoxyethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of N-methyl-2-phenylmethoxyethanamine (CAS No. 71126-62-0). As a sparsely documented compound, a complete experimental dataset is not available in the public domain. Therefore, this document serves a dual purpose: first, to consolidate all available computed and spectral data from authoritative sources; and second, to provide field-proven experimental methodologies for the empirical determination of its key physical properties. This approach offers a practical framework for researchers handling novel or lesser-known chemical entities, emphasizing the causality behind experimental choices and the importance of a self-validating characterization workflow to ensure scientific integrity.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its unambiguous identity. N-methyl-2-phenylmethoxyethanamine, also commonly known as N-methyl-2-benzyloxyethylamine, is a secondary amine and an ether. Its structure incorporates both a flexible aliphatic chain and a rigid aromatic group, features that dictate its physical behavior and reactivity.
| Identifier | Value | Source |
| IUPAC Name | N-methyl-2-(phenylmethoxy)ethanamine | [1] |
| CAS Number | 71126-62-0 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| InChIKey | SXTMQFFVVICKDI-UHFFFAOYSA-N | [1] |
| SMILES | CNCCOCC1=CC=CC=C1 | [1] |
Physicochemical Properties: Computed Data and Experimental Guidance
| Property | Value / Prediction | Data Type | Significance & Experimental Insight |
| Melting Point | Not Experimentally Determined | - | Causality: Critical for assessing purity. A sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities. The value dictates whether recrystallization is a viable purification method. |
| Boiling Point | Not Experimentally Determined | - | Causality: Essential for purification via distillation. Given the molecular weight and functional groups, a high boiling point is expected, likely requiring vacuum distillation to prevent thermal decomposition. |
| Density | Not Experimentally Determined | - | Causality: Required for accurate conversion between mass and volume, which is fundamental for calculating molarity of solutions and reaction stoichiometry without repeated weighings. |
| XLogP3 | 1.1 | Computed | Causality: This value suggests a moderate lipophilicity. It indicates the compound is more likely to be soluble in organic solvents than in water, guiding choices for extraction, chromatography, and formulation.[1] |
| Topological Polar Surface Area | 21.3 Ų | Computed | Causality: This relatively low TPSA, combined with the XLogP3 value, is often used in drug development to predict membrane permeability and oral bioavailability. It suggests the molecule has the potential for good cell penetration.[1] |
| Hydrogen Bond Donors | 1 (the N-H group) | Computed | Causality: The presence of a hydrogen bond donor influences intermolecular interactions, affecting boiling point, viscosity, and solubility in protic solvents.[1] |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Computed | Causality: Hydrogen bond acceptors are key sites for interaction with protic solvents like water and alcohols, contributing to the compound's solubility profile.[1] |
Standard Protocol for Melting Point Determination
The determination of a melting point is a fundamental technique for characterizing a solid organic compound.
Objective: To determine the melting range of a solid sample to assess its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A solvent-free, crystalline solid is essential for an accurate reading.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount of material into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.
-
Accurate Determination: Use a new sample. Heat the block rapidly to about 20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute. This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
-
Trustworthiness Check: A pure compound should exhibit a sharp melting range (typically < 2 °C). A broad or depressed melting range is a strong indicator of impurities.
Qualitative Solubility Assessment
Objective: To determine the solubility profile of the compound in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Choose a representative set of solvents with varying polarities (e.g., Water, Ethanol, Dichloromethane, Hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add ~10 mg of the compound.
-
Observation: Agitate the mixture for 30-60 seconds. Observe if the solid dissolves completely.
-
Classification:
-
Soluble: No solid particles are visible.
-
Slightly Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Predicted Outcome for N-methyl-2-phenylmethoxyethanamine: Based on its structure, it is predicted to be highly soluble in polar organic solvents like ethanol and dichloromethane, and insoluble or only slightly soluble in nonpolar solvents like hexane. Its solubility in water is likely to be slight, enhanced by the ability of the amine to be protonated at low pH.
Spectroscopic Profile for Structural Verification
Spectroscopy is the cornerstone of chemical characterization, providing direct evidence of a molecule's atomic connectivity and structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elucidation of its structure.
Analysis of Electron Ionization (EI) Mass Spectrum:
The GC-MS data for N-methyl-2-phenylmethoxyethanamine shows several key fragments that are diagnostic of its structure.[1]
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (165.23) would be expected, though it may be weak or absent in EI-MS due to facile fragmentation.
-
Base Peak (m/z 44): The most abundant fragment is observed at m/z 44. This is the result of a characteristic alpha-cleavage adjacent to the nitrogen atom, forming the stable N-methylmethaniminium ion [CH₂=N(H)CH₃]⁺. This is a definitive indicator of the N-methyl-2-aminoethyl moiety.
-
Key Fragment (m/z 91): A strong signal at m/z 91 corresponds to the tropylium ion [C₇H₇]⁺. This is a classic fragment for compounds containing a benzyl group, formed by the rearrangement and stabilization of the benzyl cation.
Caption: Integrated workflow for compound synthesis and characterization.
References
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PubChem. N-Methyl-2-phenylacetamide | C9H11NO | CID 81274. National Center for Biotechnology Information. [Link]
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Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]
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PubChem. N-ethyl-N-methyl-2-(2-methylpropoxy)ethanamine. National Center for Biotechnology Information. [Link]
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PubChem. N-methyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine. National Center for Biotechnology Information. [Link]
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Wikipedia. N-Methyl-2-pyrrolidone. [Link]
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PubChem. N-Methyl-2-benzyloxyethylamine | C10H15NO | CID 268107. National Center for Biotechnology Information. [Link]
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PubChem. N-Methylbenzeneethanamine | C9H13N | CID 11503. National Center for Biotechnology Information. [Link]
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PubChem. N-methyl-1-[2-(1-phenylethenyl)phenyl]methanamine. National Center for Biotechnology Information. [Link]
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ChemSynthesis. N-ethyl-N-phenylmethoxyethanamine. [Link]
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U.S. Environmental Protection Agency. Methanamine, N-methyl-. [Link]
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An In-Depth Technical Guide to the Synthesis Precursors for N-Methyl-2-benzyloxyethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-benzyloxyethylamine is a significant secondary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and research chemicals. Its structural motif, featuring a methylated secondary amine and a benzyloxy group, imparts specific physicochemical properties that are desirable in drug design. This guide provides a comprehensive overview of the primary synthetic precursors and the key methodologies for the preparation of N-Methyl-2-benzyloxyethylamine, offering insights into the strategic choices and experimental considerations for its efficient synthesis.
Two principal retrosynthetic pathways dominate the synthesis of N-Methyl-2-benzyloxyethylamine: reductive amination of a carbonyl compound and N-alkylation of a primary amine. The selection of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and laboratory capabilities. This guide will delve into both approaches, detailing the synthesis of the requisite precursors and providing step-by-step protocols for the key transformations.
I. Reductive Amination Pathway: A Convergent Approach
Reductive amination is a robust and widely employed method for the formation of amines.[1][2] In the context of N-Methyl-2-benzyloxyethylamine synthesis, this pathway involves the reaction of 2-benzyloxyacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.[3][4]
Core Precursor: 2-Benzyloxyacetaldehyde
The cornerstone of this synthetic route is the aldehyde precursor, 2-benzyloxyacetaldehyde. Its preparation is a critical first step that directly impacts the overall efficiency of the synthesis.
A common and effective method for the preparation of 2-benzyloxyacetaldehyde is the oxidation of 2-benzyloxyethanol.[5]
Experimental Protocol: Oxidation of 2-Benzyloxyethanol [5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-benzyloxyethanol in a suitable organic solvent such as dichloromethane.
-
Addition of Oxidizing Agent: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for periodinane-based oxidations).
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-benzyloxyacetaldehyde can be purified by flash column chromatography on silica gel.
Reductive Amination of 2-Benzyloxyacetaldehyde
With the aldehyde precursor in hand, the subsequent reductive amination with methylamine proceeds to furnish the target N-Methyl-2-benzyloxyethylamine.
Caption: Reductive amination of 2-benzyloxyacetaldehyde with methylamine.
Experimental Protocol: Reductive Amination [6]
-
Imine Formation: Dissolve 2-benzyloxyacetaldehyde in a suitable solvent, such as methanol or 1,2-dichloroethane. Add a solution of methylamine (e.g., as a solution in THF or as methylamine hydrochloride with a base) to the aldehyde solution. Stir the mixture at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.[7]
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extraction: Extract the product into an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by distillation under reduced pressure or by column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Aldehyde | 2-Benzyloxyacetaldehyde | Carbonyl source |
| Amine | Methylamine | Nitrogen source |
| Reducing Agent | Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) | Reduction of the imine intermediate |
| Solvent | Methanol, 1,2-Dichloroethane | Reaction medium |
| Temperature | Room Temperature | For both imine formation and reduction |
Table 1: Key parameters for the reductive amination synthesis of N-Methyl-2-benzyloxyethylamine.
II. N-Alkylation Pathway: A Stepwise Approach
An alternative and equally viable synthetic strategy is the direct N-methylation of 2-benzyloxyethylamine. This linear approach first requires the synthesis of the primary amine precursor.
Core Precursor: 2-Benzyloxyethylamine
2-Benzyloxyethylamine is the key starting material for the N-alkylation route and can be prepared from readily available precursors.[4]
A common method for synthesizing 2-benzyloxyethylamine involves the reduction of 2-benzyloxyacetonitrile.
Experimental Protocol: Synthesis of 2-Benzyloxyethylamine
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Add a solution of 2-benzyloxyacetonitrile in the same anhydrous solvent dropwise to the reducing agent suspension, maintaining a controlled temperature (typically 0 °C to room temperature).
-
Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the nitrile starting material is fully consumed, as monitored by TLC or IR spectroscopy.
-
Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filtration and Extraction: Filter the resulting solids and wash them thoroughly with an organic solvent. Extract the filtrate with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-benzyloxyethylamine, which can be further purified by distillation.
N-Methylation of 2-Benzyloxyethylamine
Once 2-benzyloxyethylamine is obtained, the final step is the introduction of a methyl group onto the nitrogen atom. Several methods are available for this transformation.
The Eschweiler-Clarke reaction is a classic and efficient method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[1][8][9][10] This method is particularly advantageous as it avoids the issue of over-alkylation.[10]
Sources
- 1. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
- 9. Review of Modern Eschweiler–Clarke Methylation Reaction | MDPI [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
A-Z.guide to N-Methyl-2-benzyloxyethylamine: From Latent Intermediate to Novel Research Applications
Abstract: N-Methyl-2-benzyloxyethylamine, a secondary amine with a benzyl ether moiety, is currently cataloged primarily as a chemical intermediate.[][2] This classification, while accurate, belies the compound's significant untapped potential for broader research applications. This in-depth guide moves beyond its current designation to explore its latent possibilities as a versatile scaffold in medicinal chemistry and as a candidate for neuropharmacological and antimicrobial screening. By examining its structural alerts and drawing parallels with established pharmacophores, we delineate several data-driven hypotheses for its utility. This whitepaper provides the conceptual framework and detailed experimental protocols for researchers, scientists, and drug development professionals to unlock the full potential of this promising, yet under-explored, molecule.
Foundational Profile: N-Methyl-2-benzyloxyethylamine
Before postulating future applications, a firm grasp of the molecule's fundamental characteristics is essential. N-Methyl-2-benzyloxyethylamine (CAS No. 71126-62-0) is a derivative of ethanolamine, featuring a benzyl ether protecting group and an N-methylated amine.[3]
Physicochemical & Safety Data
A summary of the compound's known properties is crucial for experimental design, including handling, storage, and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[3] |
| Molecular Weight | 165.23 g/mol | PubChem[3] |
| IUPAC Name | N-methyl-2-(phenylmethoxy)ethanamine | PubChem[3] |
| Appearance | Colorless to pale yellow liquid (inferred from analogs) | Cole-Parmer[4] |
| Boiling Point | 241°C (Predicted for analog 2-(Benzyloxy)ethanamine) | ChemicalBook[5] |
| pKa | 8.82 ± 0.10 (Predicted for analog 2-(Benzyloxy)ethanamine) | ChemicalBook[5] |
Safety & Handling: The structural class of N-Methyl-2-benzyloxyethylamine (amines, liquid, corrosive, n.o.s.) suggests it should be handled with care.[6] Analogs like 2-(Benzyloxy)ethanamine are classified as corrosive, causing severe skin burns and eye damage.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[4] All manipulations should be performed in a well-ventilated fume hood.[7]
Core Application: A Versatile Intermediate in Multi-Step Synthesis
The primary and most validated application of N-Methyl-2-benzyloxyethylamine is as a building block in organic synthesis.[][2] Its bifunctional nature—a nucleophilic secondary amine and a stable benzyl ether—allows for sequential, regioselective reactions.
Rationale for Use as an Intermediate
-
Nucleophilic Amine: The secondary amine can readily participate in nucleophilic substitution or addition reactions to form carbon-nitrogen bonds, a cornerstone of many pharmaceutical syntheses.[9]
-
Benzyl Protecting Group: The benzyl ether is a robust protecting group for the hydroxyl function of the parent ethanolamine. It is stable to a wide range of reaction conditions (e.g., basic, organometallic) but can be readily cleaved via catalytic hydrogenation when the hydroxyl group needs to be revealed or modified. This strategy is fundamental in complex molecule synthesis.
Workflow: Synthesis of a Hypothetical Bioactive Compound
This workflow illustrates how N-Methyl-2-benzyloxyethylamine can be employed to synthesize more complex molecules, such as a hypothetical N-substituted dihydropyridine derivative, a class of compounds known for its cardiovascular applications.
Caption: Synthetic workflow using N-Methyl-2-benzyloxyethylamine as an intermediate.
Postulated Research Application 1: Neuropharmacology
The core structure of N-Methyl-2-benzyloxyethylamine contains a phenethylamine scaffold, a privileged structure in neuroscience research. This makes it a compelling candidate for screening against central nervous system (CNS) targets.
Hypothesis: Monoamine Oxidase (MAO) Inhibition
Rationale: The N-methyl-phenethylamine backbone is a common feature in many CNS stimulants and monoamine oxidase inhibitors.[10] MAO enzymes are critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism used to treat depression and neurodegenerative diseases. The N-methyl group can influence selectivity and potency.[11]
Experimental Protocol: In Vitro MAO Inhibition Assay
This protocol outlines a standard, high-throughput method to screen for MAO-A and MAO-B inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of N-Methyl-2-benzyloxyethylamine against human recombinant MAO-A and MAO-B enzymes.
Materials:
-
N-Methyl-2-benzyloxyethylamine
-
Human recombinant MAO-A and MAO-B (commercial kits available)
-
MAO-Glo™ Assay Kit (Promega) or similar luminescence-based kit
-
Clorgyline (selective MAO-A inhibitor control)
-
Pargyline (selective MAO-B inhibitor control)
-
96-well white, opaque microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-2-benzyloxyethylamine in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in the assay buffer.
-
Assay Setup: In duplicate wells of a 96-well plate, add 5 µL of each compound dilution. Include wells for positive controls (Clorgyline for MAO-A, Pargyline for MAO-B) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 10 µL of MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the MAO substrate (provided in the kit) to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Add 25 µL of the Luciferin Detection Reagent to each well. This reagent converts a reaction byproduct into a luminescent signal. Incubate for 20 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Postulated Research Application 2: Antimicrobial Discovery
The benzylamine and related carbazole moieties have been identified in compounds with notable antibacterial and antifungal properties.[12][13] This suggests that N-Methyl-2-benzyloxyethylamine could serve as a scaffold for developing new antimicrobial agents.
Hypothesis: Antibacterial and Antifungal Activity
Rationale: The lipophilic benzyl group can facilitate membrane interaction, while the cationic amine at physiological pH can interact with negatively charged components of microbial cell walls or membranes, potentially leading to disruption and cell death. Many alkaloids, which are nitrogenous organic compounds, exhibit a wide range of biological activities, including antimicrobial effects.[14]
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric of antimicrobial potency.
Objective: To determine the MIC of N-Methyl-2-benzyloxyethylamine against a panel of pathogenic bacteria and fungi.
Materials:
-
N-Methyl-2-benzyloxyethylamine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well clear microplates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the microbial strains overnight. Dilute the cultures in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of N-Methyl-2-benzyloxyethylamine in the appropriate broth, starting from a high concentration (e.g., 512 µg/mL) down to a low concentration (e.g., 1 µg/mL).
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density (OD) at 600 nm.
Caption: Logical flow from molecular structure to proposed experimental screening.
Conclusion and Future Directions
N-Methyl-2-benzyloxyethylamine is more than a mere chemical intermediate; it is a molecule rich with potential. Its structural motifs point toward plausible, testable hypotheses in neuropharmacology and antimicrobial research. The experimental frameworks provided in this guide offer clear, actionable pathways for scientists to validate these hypotheses. Future work could involve synthesizing a library of analogs by modifying the benzyl ring or the N-methyl group to establish structure-activity relationships (SAR) and optimize for potency and selectivity. By shifting the perspective from a simple building block to a versatile research tool, the scientific community can begin to explore the full application space of N-Methyl-2-benzyloxyethylamine.
References
- Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [URL: https://www.coleparmer.com/msds/28502_msds.pdf]
- SAFETY DATA SHEET - N-Methylbenzylamine. Merck Millipore. [URL: https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowDocument-File?ProductSKU=MDA_CHEM-801681&FileName=801681_SDS_EU_EN.PDF]
- N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine. Enamine. [URL: https://www.enamine.net/stock-compounds/building-blocks/z-building-blocks-for-parallel-synthesis/n-benzyl-n-methoxymethyl-n-tms-methylamine]
- 2-(Benzyloxy)ethanamine. ChemBK. [URL: https://www.chembk.com/en/chem/2-(Benzyloxy)ethanamine]
- Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-n-benzyl-n-methyl-chloroethylamine-hydrochloride/]
- SAFETY DATA SHEET - 2-(Benzyloxy)ethanamine. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/B5880_EN.pdf]
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An In-depth Technical Guide to the Synthesis, Derivatization, and Pharmacological Evaluation of N-Methyl-2-benzyloxyethylamine Analogues
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of N-Methyl-2-benzyloxyethylamine and its structural analogues as a potential scaffold for novel therapeutic agents. Recognizing the nascent stage of research into this specific chemical entity, this document outlines a complete, field-proven workflow for its synthesis, derivatization, and thorough pharmacological characterization. By integrating detailed experimental protocols with the underlying scientific rationale, this guide is intended to empower researchers to explore the therapeutic potential of this compound class and to navigate the critical steps of early-stage drug discovery. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: The Rationale for Investigating N-Methyl-2-benzyloxyethylamine Analogues
The N-Methyl-2-benzyloxyethylamine core structure presents a compelling starting point for medicinal chemistry exploration. Its structural motifs, including a secondary amine and a benzyl ether, are present in numerous biologically active compounds, suggesting a potential for interaction with a variety of pharmacological targets, particularly within the central nervous system (CNS). The flexibility of this scaffold allows for systematic structural modifications to probe structure-activity relationships (SAR) and to optimize for desired pharmacological properties.
This guide will provide a strategic pathway for the synthesis of a focused library of analogues and their subsequent evaluation through a cascade of in vitro assays designed to elucidate their biological activity, mechanism of action, and potential liabilities.
Chemical Synthesis and Derivatization
The synthesis of N-Methyl-2-benzyloxyethylamine and its derivatives is readily achievable through established organic chemistry methodologies. The following section details a robust synthetic protocol and outlines strategies for generating a diverse library of analogues.
Synthesis of the Core Scaffold: N-Methyl-2-benzyloxyethylamine
A reliable method for the synthesis of the parent compound, N-Methyl-2-benzyloxyethylamine, can be adapted from established procedures for similar N-methylated amines. A two-step process involving imine formation followed by reduction is a common and effective approach.
Experimental Protocol: Synthesis of N-Methyl-2-benzyloxyethylamine
-
Step 1: Imine Formation.
-
In a round-bottom flask, dissolve 2-benzyloxyethanamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
To this solution, add paraformaldehyde (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Step 2: Reduction to the Secondary Amine.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield N-Methyl-2-benzyloxyethylamine.
-
Causality Behind Experimental Choices: The use of paraformaldehyde provides a convenient source of formaldehyde for the formation of the N-methyl imine. Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine to the corresponding secondary amine without affecting the benzyl ether moiety.
Strategy for Analogue and Derivative Synthesis
To explore the SAR of the N-Methyl-2-benzyloxyethylamine scaffold, a focused library of analogues should be synthesized. Modifications can be strategically introduced at three key positions: the benzyl ring, the ethylamine backbone, and the N-methyl group.
-
A. Benzyl Ring Modifications: Substitution on the phenyl ring can modulate electronic and steric properties, influencing receptor binding and pharmacokinetic profiles. A variety of substituted benzyl bromides or chlorides can be used in the initial ether synthesis to generate analogues with electron-donating or electron-withdrawing groups in the ortho, meta, and para positions.
-
B. Ethylamine Backbone Modifications: The length and substitution of the ethylamine linker can impact the spatial orientation of the key pharmacophoric elements. Analogues with different linker lengths or with alkyl substituents on the backbone can be synthesized from the corresponding amino alcohols.
-
C. N-Substituent Variation: The N-methyl group can be replaced with other alkyl or arylalkyl groups to probe the steric and electronic requirements of the binding pocket. This can be achieved through reductive amination of 2-benzyloxyethylamine with different aldehydes or ketones.
Caption: Strategies for the derivatization of the N-Methyl-2-benzyloxyethylamine scaffold.
In Vitro Pharmacological Evaluation: A Tiered Screening Approach
A systematic, tiered approach to in vitro screening is essential for efficiently characterizing the pharmacological profile of the synthesized analogues. The following sections detail a proposed screening cascade, starting with broad primary screening and progressing to more specific secondary and safety-related assays.
Caption: A tiered in vitro screening cascade for N-Methyl-2-benzyloxyethylamine analogues.
Primary Screening: Broad Target Profiling and Cytotoxicity
The initial phase of screening aims to identify the primary biological targets of the synthesized compounds and to assess their general cytotoxicity.
3.1.1. Receptor Binding Assays
Given the structural resemblance to known CNS-active agents, a broad panel of receptor binding assays is the logical starting point. This will provide initial insights into the potential therapeutic applications and off-target effects.
Experimental Protocol: Radioligand Receptor Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human serotonin, dopamine, or GABA receptors).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor (e.g., [³H]-Ketanserin for 5-HT₂A receptors), and the test compound at various concentrations.
-
Incubation: Incubate the plates at a specified temperature for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.
-
Detection: Quantify the amount of bound radioligand on the filter mat using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis.
3.1.2. Cytotoxicity Assay
The MTT assay is a reliable and high-throughput method to assess the general cytotoxicity of the compounds.
Experimental Protocol: MTT Assay [1]
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Secondary Assays: Functional Activity and Mechanistic Elucidation
Compounds that demonstrate significant activity in the primary screens and acceptable cytotoxicity profiles should be advanced to secondary assays to confirm their functional activity and to begin to elucidate their mechanism of action.
3.2.1. Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at its target receptor. The choice of assay will depend on the signaling pathway of the identified target receptor (e.g., cAMP assays for Gs or Gi-coupled receptors, calcium flux assays for Gq-coupled receptors).
3.2.2. In Vitro CNS Activity Models
For compounds showing promising CNS receptor activity, further in vitro characterization can be performed using models that mimic certain aspects of CNS function. For example, electrophysiological studies on cultured neurons can assess the effects of the compounds on neuronal excitability.
Safety Pharmacology: Early Assessment of Potential Liabilities
Early identification of potential safety issues is critical in drug discovery. Two key areas of concern for many small molecules are cardiovascular safety and metabolic stability.
3.3.1. hERG Channel Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[2] Therefore, early assessment of hERG liability is a standard part of preclinical drug development.[3]
Experimental Protocol: Automated Patch Clamp hERG Assay [2]
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system to establish whole-cell recordings from individual cells.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the hERG current.
-
Data Analysis: Measure the inhibition of the hERG current at each concentration and determine the IC₅₀ value.
3.3.2. Metabolic Stability Assay
The metabolic stability of a compound in the liver is a key determinant of its pharmacokinetic profile. The liver microsomal stability assay provides a good initial assessment of a compound's susceptibility to Phase I metabolism.[4][5]
Experimental Protocol: Liver Microsomal Stability Assay [6]
-
Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system in a suitable buffer.
-
Time Course: Incubate the mixture at 37°C and remove aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Data Interpretation and Lead Optimization
The data generated from this comprehensive in vitro screening cascade will enable a thorough evaluation of the synthesized N-Methyl-2-benzyloxyethylamine analogues.
Structure-Activity Relationship (SAR) Analysis
The pharmacological data should be compiled into tables to facilitate the analysis of SAR.
Table 1: Hypothetical In Vitro Pharmacological Profile of N-Methyl-2-benzyloxyethylamine Analogues
| Compound | R¹ | R² | 5-HT₂A Ki (nM) | D₂ Ki (nM) | hERG IC₅₀ (µM) | CLᵢₙₜ (µL/min/mg) |
| 1 | H | H | 150 | >10,000 | >30 | 25 |
| 2a | 4-OMe | H | 50 | 5,000 | >30 | 15 |
| 2b | 4-Cl | H | 75 | 8,000 | 15 | 30 |
| 3 | H | CH₃ | 200 | >10,000 | >30 | 45 |
By analyzing these data, researchers can identify structural modifications that enhance potency and selectivity for the desired target while minimizing off-target effects and improving metabolic stability. This iterative process of design, synthesis, and testing is the cornerstone of lead optimization.
Conclusion and Future Directions
This technical guide provides a robust and scientifically sound framework for the systematic investigation of N-Methyl-2-benzyloxyethylamine and its analogues. By following the outlined synthetic and pharmacological evaluation strategies, researchers can effectively explore the therapeutic potential of this chemical scaffold. The data generated will provide a solid foundation for further lead optimization, in vivo efficacy studies, and the potential development of novel drug candidates. The key to success lies in the iterative application of these principles, driven by a deep understanding of the causal relationships between chemical structure and biological activity.
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Theoretical and Applied Perspectives on N-Methyl-2-benzyloxyethylamine: A Technical Guide for Researchers
Introduction
N-Methyl-2-benzyloxyethylamine is a secondary amine featuring a benzyl ether moiety. Its structure suggests potential applications in medicinal chemistry and pharmacology, drawing parallels to other biologically active phenethylamine and benzyl ether compounds. This technical guide provides a comprehensive overview of the theoretical and known properties of N-Methyl-2-benzyloxyethylamine, including its synthesis, analytical characterization, and a predictive assessment of its pharmacological and toxicological profiles based on structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound as a synthetic intermediate, a potential scaffold for new chemical entities, or a subject of novel research endeavors. Given the limited publicly available experimental data on N-Methyl-2-benzyloxyethylamine, this guide integrates established chemical principles and data from analogous compounds to provide a robust theoretical framework.
Physicochemical Properties
The fundamental physicochemical properties of N-Methyl-2-benzyloxyethylamine have been computed and are summarized in the table below. These properties are essential for predicting its behavior in various chemical and biological systems.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | PubChem[1] |
| Molecular Weight | 165.23 g/mol | PubChem[1] |
| IUPAC Name | N-methyl-2-(phenylmethoxy)ethanamine | PubChem[1] |
| CAS Number | 71126-62-0 | PubChem[1] |
| Topological Polar Surface Area | 21.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Synthesis of N-Methyl-2-benzyloxyethylamine
Protocol 1: Reductive Amination
Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds.[2] This process involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of N-Methyl-2-benzyloxyethylamine, 2-benzyloxyethylamine is reacted with formaldehyde in the presence of a suitable reducing agent.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-benzyloxyethylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at 0 °C, add aqueous formaldehyde (1.1 eq, 37% in water).
-
Formation of the Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of iminium ions in the presence of aldehydes and is tolerant of mildly acidic conditions.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-Methyl-2-benzyloxyethylamine.
Protocol 2: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using excess formaldehyde and formic acid.[4][5] The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor. A key advantage of this method is that it typically avoids the formation of quaternary ammonium salts.[4]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine 2-benzyloxyethylamine (1.0 eq), aqueous formaldehyde (2.2 eq, 37% in water), and formic acid (2.2 eq).
-
Heating: Heat the reaction mixture to reflux (typically around 100 °C) for several hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully basify the reaction mixture with an aqueous solution of sodium hydroxide to a pH > 10.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to yield N-Methyl-2-benzyloxyethylamine.
Analytical Characterization
While publicly accessible spectra for N-Methyl-2-benzyloxyethylamine are limited, data is noted to be available in spectral databases.[1] Based on the molecular structure and established principles of NMR and mass spectrometry, a predictive analysis of its spectral characteristics is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.
| Predicted ¹H NMR Data | |
| Chemical Shift (ppm) | Multiplicity |
| ~ 7.3 | Multiplet |
| ~ 4.5 | Singlet |
| ~ 3.6 | Triplet |
| ~ 2.8 | Triplet |
| ~ 2.4 | Singlet |
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Predicted ¹³C NMR Data | |
| Chemical Shift (ppm) | Assignment |
| ~ 138 | Quaternary aromatic carbon (C-ipso) |
| ~ 128.4 | Aromatic carbons (C-ortho, C-meta) |
| ~ 127.7 | Aromatic carbon (C-para) |
| ~ 73 | Benzyl carbon (O-CH₂-Ph) |
| ~ 70 | Methylene carbon (O-CH₂) |
| ~ 52 | Methylene carbon (N-CH₂) |
| ~ 36 | Methyl carbon (N-CH₃) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of N-Methyl-2-benzyloxyethylamine is expected to produce a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 165 corresponding to the molecular weight of the compound.
-
Base Peak: A prominent peak at m/z = 91, corresponding to the stable tropylium ion ([C₇H₇]⁺), formed by cleavage of the benzyl C-O bond.
-
Other Fragments:
-
A peak at m/z = 58 ([C₃H₈N]⁺) resulting from α-cleavage at the nitrogen atom.
-
A peak at m/z = 122 ([C₈H₁₀O]⁺˙) from the loss of the ethylamine moiety.
-
Theoretical Pharmacological Profile and Toxicological Assessment (Analog-Based)
In the absence of direct experimental data, the potential pharmacological and toxicological properties of N-Methyl-2-benzyloxyethylamine can be inferred from its structural components and related molecules.
Pharmacological Considerations
The structure of N-Methyl-2-benzyloxyethylamine contains a phenethylamine backbone, a common scaffold in many psychoactive compounds and neurotransmitters. The N-methyl group and the benzyloxyethyl substitution will significantly influence its pharmacological profile compared to unsubstituted phenethylamine.
-
Neuromodulatory Activity: N-methylphenethylamine is a naturally occurring trace amine neuromodulator in humans.[2][6] It acts as a potent agonist of the human trace amine-associated receptor 1 (hTAAR1), which modulates monoaminergic systems.[7] It is plausible that N-Methyl-2-benzyloxyethylamine could also interact with TAAR1, potentially influencing dopamine, norepinephrine, and serotonin signaling.
-
Benzyl Ether Moiety: Benzyl ethers are present in a variety of biologically active compounds. Some have been investigated as S1P₁ receptor agonists with immunosuppressive effects.[8] The lipophilic nature of the benzyl group may enhance the ability of the molecule to cross the blood-brain barrier.
Toxicology and Safety
The toxicological profile of N-Methyl-2-benzyloxyethylamine is unknown. However, information on its precursor and related compounds provides a basis for preliminary safety considerations.
-
Precursor Hazards: The starting material, 2-benzyloxyethylamine, is classified as a corrosive substance that causes severe skin burns and eye damage.[9][10] It is reasonable to assume that N-Methyl-2-benzyloxyethylamine may share some of these hazardous properties and should be handled with appropriate personal protective equipment.
-
Benzyl Ether Toxicity: Benzyl ether itself is reported to be harmful if swallowed and to cause skin, eye, and respiratory irritation.[11] The acute oral LD50 in rats is 3.860 mg/kg.[12]
-
Phenethylamine Analog Toxicity: N-methylated phenethylamine analogs can exhibit a range of toxic effects, including cardiovascular and neurological symptoms, particularly at high doses.[13][14]
Safety Summary Table:
| Hazard | Precaution |
| Skin and Eye Contact | Assumed to be corrosive. Wear appropriate gloves, lab coat, and eye protection. |
| Inhalation | May cause respiratory tract irritation. Handle in a well-ventilated area or fume hood. |
| Ingestion | Assumed to be harmful if swallowed. Avoid ingestion. |
Conclusion and Future Directions
N-Methyl-2-benzyloxyethylamine is a compound with a structural motif that suggests potential biological activity. This guide has provided a theoretical framework for its synthesis and characterization, drawing upon established chemical principles and data from analogous compounds. The proposed synthetic routes via reductive amination or the Eschweiler-Clarke reaction offer reliable methods for its preparation. The predicted analytical data provides a basis for its identification and characterization.
The primary limitation in the current understanding of this molecule is the lack of direct experimental data on its pharmacological and toxicological properties. Future research should focus on:
-
Definitive Synthesis and Characterization: Performing the proposed syntheses and fully characterizing the compound using modern analytical techniques to confirm the predicted spectral data.
-
In Vitro Pharmacological Profiling: Screening N-Methyl-2-benzyloxyethylamine against a panel of receptors, particularly monoaminergic G-protein coupled receptors like TAAR1, and transporters.
-
In Vivo Studies: If in vitro activity is observed, conducting in vivo studies in animal models to assess its pharmacokinetic properties, efficacy in relevant disease models, and preliminary toxicological profile.
By addressing these research gaps, the scientific community can fully elucidate the potential of N-Methyl-2-benzyloxyethylamine as a tool compound for neuropharmacological research or as a lead structure in drug discovery programs.
References
-
PubChem. (n.d.). 2-(Benzyloxy)ethanamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- Zhang, Y., Zhang, H., & Gao, K. (2021). Borane-trimethylamine is an efficient reducing agent for the selective methylation and formylation of amines with 1 atm CO2 under metal-free conditions. Organic Letters, 23(21), 8282-8286.
- Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry, 22(15), 4149-4163.
-
PubChem. (n.d.). N-Methyl-2-benzyloxyethylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
- El-Khatib, A. H., et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Drug and Alcohol Dependence, 239, 109605.
- Hill, S. L., et al. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Clinical Toxicology, 51(6), 487-492.
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ResearchGate. (2018). Reductive amination of amines with formaldehyde? Retrieved January 26, 2026, from [Link]
- Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 890-894.
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]
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-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Benzyl ethyl ether. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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ChemChart. (n.d.). N-Methylphenethylamine (589-08-2). Retrieved January 26, 2026, from [Link]
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Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved January 26, 2026, from [Link]
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Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Benzenemethanamine, N-methyl-. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved January 26, 2026, from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 26, 2026, from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Reaction pathway for the reductive amination with benzaldehyde and.... Retrieved January 26, 2026, from [Link]
- Ye, X.-Y., et al. (2021).
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-
ResearchGate. (2002). A SOLVENT-FREE AND FORMALIN-FREE ESCHWEILER-CLARKE METHYLATION FOR AMINES. Retrieved January 26, 2026, from [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]
- John Wiley & Sons, Ltd. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 668-672.
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Methylamine, N,N-dimethyl-. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]
-
YouTube. (2019). Eschweiler–Clarke reaction: Methylation on amines. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved January 26, 2026, from [Link]
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Methodological & Application
The Strategic Application of N-Methyl-2-benzyloxyethylamine as a Versatile Protecting Group for Amines: A Detailed Guide for Researchers
Introduction: Navigating the Complexities of Amine Protection in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a cornerstone of success. Amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesirable side reactions and to direct the course of a synthetic sequence with precision. While a plethora of amine protecting groups exist, each with its distinct profile of stability and cleavage, the N-Methyl-2-benzyloxyethylamine moiety presents a nuanced and advantageous alternative for the discerning synthetic chemist.
This comprehensive guide provides an in-depth exploration of N-Methyl-2-benzyloxyethylamine as a protecting group, offering detailed protocols for its synthesis, application in amine protection, and subsequent deprotection. We will delve into the mechanistic underpinnings of these transformations, present a comparative analysis against common amine protecting groups, and provide practical insights to empower researchers in leveraging this versatile tool in their synthetic endeavors.
Core Concepts: The Rationale for Employing N-Methyl-2-benzyloxyethylamine
The N-Methyl-2-benzyloxyethylamine protecting group can be conceptualized as a specialized N-benzyl group. The core of its utility lies in the benzylic ether linkage, which is readily cleaved under conditions of catalytic hydrogenolysis. This allows for a mild and highly selective deprotection strategy that is orthogonal to many other protecting groups, such as Boc and Fmoc, which are sensitive to acidic and basic conditions, respectively.[1] The presence of the N-methyl group prevents the formation of secondary amines upon deprotection, which can sometimes be a side reaction with simple N-benzyl groups. Furthermore, the ethylene glycol-like spacer may influence the solubility and physical properties of the protected amine, which can be advantageous in certain synthetic contexts.
Synthesis of the Protecting Group Reagent: N-Methyl-2-benzyloxyethylamine
The synthesis of N-Methyl-2-benzyloxyethylamine can be approached through several reliable methods. Here, we detail two common and effective strategies.
Method 1: Williamson Ether Synthesis Approach
This classic and robust method involves the formation of an ether linkage through the reaction of an alkoxide with a suitable alkyl halide. In this case, we utilize 2-(methylamino)ethanol and benzyl bromide.
Caption: Workflow for the Williamson Ether Synthesis of N-Methyl-2-benzyloxyethylamine.
Protocol 1: Synthesis of N-Methyl-2-benzyloxyethylamine via Williamson Ether Synthesis
-
Materials:
-
2-(Methylamino)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylamino)ethanol (1.0 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Methyl-2-benzyloxyethylamine.
-
Method 2: Reductive Amination Approach
Reductive amination offers an alternative route, particularly useful if 2-benzyloxyacetaldehyde is readily available. This method involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.[2]
Caption: Workflow for the Reductive Amination Synthesis.
Protocol 2: Synthesis of N-Methyl-2-benzyloxyethylamine via Reductive Amination
-
Materials:
-
2-Benzyloxyacetaldehyde
-
Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if using methylamine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 2-benzyloxyacetaldehyde (1.0 eq.) and the chosen solvent (DCM or DCE).
-
Add the methylamine solution (1.2 eq.). If using methylamine hydrochloride, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Application in Amine Protection: N-Alkylation
The protection of a primary or secondary amine with the N-Methyl-2-benzyloxyethylamine group is typically achieved through N-alkylation using a suitable electrophile, such as 2-(benzyloxy)ethyl bromide or tosylate.
Caption: General workflow for the protection of amines.
Protocol 3: Protection of a Primary Amine
-
Materials:
-
Primary amine substrate
-
2-(Benzyloxy)ethyl bromide or 2-(Benzyloxy)ethyl tosylate
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq.), the chosen base (K₂CO₃, 2.0 eq. or Et₃N, 1.5 eq.), and the solvent (ACN or DMF).
-
Add 2-(benzyloxy)ethyl bromide or tosylate (1.1 eq.).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and, if using K₂CO₃, filter off the solid.
-
If using Et₃N, concentrate the reaction mixture.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotection: Cleavage of the N-(2-(Benzyloxy)ethyl) Group
The key advantage of the N-Methyl-2-benzyloxyethylamine protecting group is its facile removal under mild reductive conditions, most commonly catalytic hydrogenolysis.
Method 1: Catalytic Hydrogenation
This is the most common and efficient method for deprotection.[3]
Caption: Deprotection via Catalytic Hydrogenation.
Protocol 4: Deprotection by Catalytic Hydrogenation
-
Materials:
-
N-(2-(Benzyloxy)ethyl) protected amine
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve the protected amine (1.0 eq.) in MeOH or EtOH in a suitable hydrogenation vessel.
-
Carefully add Pd/C (5-10 mol%).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be necessary depending on the substrate.
-
Method 2: Catalytic Transfer Hydrogenation
For substrates sensitive to gaseous hydrogen or when specialized hydrogenation equipment is unavailable, catalytic transfer hydrogenation is an excellent alternative.[3]
Protocol 5: Deprotection by Catalytic Transfer Hydrogenation
-
Materials:
-
N-(2-(Benzyloxy)ethyl) protected amine
-
Palladium on carbon (Pd/C), 10 wt%
-
Ammonium formate or Cyclohexene as the hydrogen source
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
-
-
Procedure:
-
Dissolve the protected amine (1.0 eq.) in MeOH or EtOH.
-
Add Pd/C (10-20 mol%).
-
Add ammonium formate (5-10 eq.) or cyclohexene (10-20 eq.).
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate. An aqueous workup may be necessary to remove ammonium salts if ammonium formate was used.
-
Comparative Analysis with Common Amine Protecting Groups
The choice of a protecting group is highly dependent on the specific synthetic context. The following table provides a comparative overview of the N-Methyl-2-benzyloxyethylamine group against other commonly used amine protecting groups.
| Protecting Group | Structure | Introduction | Cleavage Conditions | Stability | Orthogonality |
| N-Methyl-2-benzyloxyethyl | -CH₂(CH₂)OCH₂Ph | N-alkylation | H₂/Pd, Transfer Hydrogenation | Stable to mild acid and base | Orthogonal to Boc, Fmoc, most silyl ethers |
| Benzyl (Bn) | -CH₂Ph | Reductive amination, N-alkylation | H₂/Pd, Na/NH₃, Oxidative methods | Stable to mild acid and base | Orthogonal to Boc, Fmoc |
| Boc | -C(O)OtBu | Boc₂O, base | Strong acid (e.g., TFA, HCl) | Labile to strong acid | Orthogonal to Fmoc, Cbz, Bn |
| Cbz (Z) | -C(O)OCH₂Ph | Cbz-Cl, base | H₂/Pd, HBr/AcOH | Stable to mild acid and base | Orthogonal to Boc, Fmoc |
| Fmoc | -C(O)O-Fm | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Labile to base | Orthogonal to Boc, Cbz, Bn, t-butyl esters |
Troubleshooting and Key Considerations
-
Incomplete Protection: If N-alkylation is sluggish, consider using a more reactive alkylating agent (e.g., tosylate instead of bromide), a more polar aprotic solvent like DMF, or a higher reaction temperature. Ensure the base is sufficiently strong and anhydrous.
-
Over-alkylation of Primary Amines: While the use of a slight excess of the alkylating agent is common, a large excess can lead to the formation of the di-alkylated product. Careful control of stoichiometry is crucial.
-
Incomplete Deprotection: If catalytic hydrogenation is slow, ensure the catalyst is active (use fresh catalyst if necessary). The presence of certain functional groups (e.g., thiols) can poison the catalyst. In such cases, increasing the catalyst loading or using a different deprotection method may be necessary.
-
Substrate Compatibility: The primary limitation of the N-Methyl-2-benzyloxyethylamine group is its incompatibility with other functional groups that are sensitive to reductive cleavage, such as other benzyl ethers, benzylesters, or certain reducible aromatic systems.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolkit
The N-Methyl-2-benzyloxyethylamine protecting group offers a valuable and strategic option for the protection of amines in organic synthesis. Its ease of introduction, stability to a range of common reaction conditions, and, most importantly, its mild and selective removal via catalytic hydrogenolysis make it a powerful tool. Its orthogonality to acid- and base-labile protecting groups allows for its seamless integration into complex synthetic strategies, empowering researchers to navigate challenging synthetic pathways with greater control and efficiency. By understanding the principles and protocols outlined in this guide, scientists and drug development professionals can confidently employ this versatile protecting group to advance their research and development objectives.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Master Organic Chemistry. (2018). Protecting Groups For Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
PubChem. (n.d.). N-Methyl-2-benzyloxyethylamine. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. [Link]
-
RSC Publishing. (2019). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
Sources
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- 3. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
Application Notes and Protocols for the Deprotection of N-Methyl-2-benzyloxyethylamine
Abstract
This comprehensive guide provides detailed application notes and protocols for the deprotection of N-Methyl-2-benzyloxyethylamine to yield N-methyl-2-aminoethanol. The benzyl ether moiety is a common protecting group for hydroxyl functionalities in organic synthesis due to its general stability under a range of reaction conditions. Its effective cleavage is a critical step in the synthesis of numerous pharmaceutical and chemical entities. This document explores the primary methodologies for this transformation, including catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-mediated cleavage. For each method, we provide a thorough explanation of the underlying chemical principles, detailed step-by-step protocols, and a discussion of the relative advantages and potential challenges. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable procedures for this deprotection reaction.
Introduction
N-Methyl-2-benzyloxyethylamine serves as a valuable intermediate in organic synthesis, where the benzyl group masks a primary alcohol. The subsequent deprotection to reveal the hydroxyl group of N-methyl-2-aminoethanol is a key transformation. The choice of deprotection strategy is paramount and depends on the overall molecular architecture, the presence of other functional groups, and the desired scale of the reaction. This document outlines the most prevalent and effective methods for the cleavage of the benzyl ether in N-Methyl-2-benzyloxyethylamine.
The principal methods covered are:
-
Catalytic Hydrogenolysis: The most common and often cleanest method, involving the use of a metal catalyst (typically palladium) and hydrogen gas to cleave the benzylic C-O bond.
-
Catalytic Transfer Hydrogenation: A safer and more convenient alternative to using hydrogen gas, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.
-
Acid-Mediated Deprotection: Involves the use of strong Brønsted or Lewis acids to effect cleavage of the ether linkage. This method is generally employed when catalytic methods are unsuitable due to catalyst poisoning or the presence of other reducible functional groups.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the benchmark for benzyl ether deprotection due to its high efficiency and the clean nature of the byproducts (toluene and the desired alcohol).[1][2] The reaction proceeds via the heterogeneous catalysis of palladium on carbon (Pd/C), which facilitates the cleavage of the C-O bond upon exposure to hydrogen gas.[2][3]
Causality of Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.[4] It offers a good balance of reactivity and selectivity. The loading of palladium on the carbon support (typically 5-10%) can be adjusted to modulate the reaction rate. Pearlman's catalyst (Pd(OH)₂/C) can be more effective for more sterically hindered or electron-rich systems.[4]
-
Solvent: A variety of solvents can be employed, with alcohols such as methanol (MeOH) and ethanol (EtOH) being the most common due to their ability to dissolve the substrate and their compatibility with the reaction conditions.[1] Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are also suitable alternatives.[1][4] The choice of solvent can influence the reaction rate.[4]
-
Hydrogen Source: Pressurized hydrogen gas is the traditional hydrogen source. The reaction can often be run at atmospheric pressure, but for more stubborn substrates or to accelerate the reaction, higher pressures can be applied.
-
Temperature: The reaction is typically conducted at room temperature. Mild heating can be used to increase the reaction rate if necessary.
Experimental Workflow: Catalytic Hydrogenolysis
Caption: Workflow for Catalytic Hydrogenolysis.
Detailed Protocol: Catalytic Hydrogenolysis
Materials:
-
N-Methyl-2-benzyloxyethylamine
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add N-Methyl-2-benzyloxyethylamine (1.0 eq).
-
Dissolve the substrate in a suitable solvent, such as methanol (approximately 0.1 M concentration).
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.
-
Introduce hydrogen gas to the reaction vessel. This can be achieved by attaching a balloon filled with hydrogen or by using a pressurized hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-methyl-2-aminoethanol.
-
If necessary, the product can be further purified by distillation or chromatography.
Method 2: Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) is an advantageous alternative to traditional hydrogenolysis as it avoids the use of flammable hydrogen gas.[5] Instead, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of a catalyst.[5] This method is generally safer and more convenient for standard laboratory settings.[5]
Causality of Experimental Choices
-
Catalyst: Palladium on carbon (Pd/C) is also the most common catalyst for CTH.[5]
-
Hydrogen Donor: A variety of hydrogen donors can be used. Common choices include formic acid, ammonium formate, and 1,4-cyclohexadiene.[5][6] The choice of donor can influence the reaction rate and selectivity. For substrates containing acid-sensitive functional groups, ammonium formate is a milder option than formic acid.[7]
-
Solvent: The choice of solvent is often dictated by the solubility of the substrate and the hydrogen donor. Alcohols like methanol and ethanol are commonly used.
-
Temperature: Reactions are often run at room temperature but may require heating to reflux to achieve a reasonable reaction rate, depending on the substrate and hydrogen donor.
Reaction Mechanism: Catalytic Transfer Hydrogenation
Caption: Mechanism of Catalytic Transfer Hydrogenation.
Detailed Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate
Materials:
-
N-Methyl-2-benzyloxyethylamine
-
Palladium on carbon (10 wt. % Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Methyl-2-benzyloxyethylamine (1.0 eq) in methanol (approximately 0.1 M concentration).
-
To this solution, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol % Pd) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by standard methods if required.
Method 3: Acid-Mediated Deprotection
While catalytic methods are generally preferred, acid-mediated deprotection can be a viable alternative, particularly for substrates that are incompatible with hydrogenation conditions (e.g., containing other reducible functional groups).[6] This method typically involves strong Brønsted or Lewis acids.
Causality of Experimental Choices
-
Acid: A variety of strong acids can be used. Lewis acids such as boron tribromide (BBr₃), boron trichloride (BCl₃), and trimethylsilyl iodide (TMSI) are effective but can be harsh.[4] Strong Brønsted acids can also cleave benzyl ethers, but this is often limited to acid-insensitive substrates.[6] For substrates with other acid-labile groups, this method may not be suitable.
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or acetonitrile are typically used to avoid unwanted side reactions with the strong acid.
-
Temperature: These reactions are often run at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the strong acid and minimize side reactions.
-
Scavenger: In some cases, a scavenger such as a thiol is added to trap the resulting benzyl cation and prevent it from reacting with other nucleophiles in the reaction mixture.
Detailed Protocol: Lewis Acid-Mediated Deprotection with Boron Tribromide
Materials:
-
N-Methyl-2-benzyloxyethylamine
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath or cryocooler
-
Separatory funnel
Procedure:
-
Dissolve N-Methyl-2-benzyloxyethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.1-1.5 eq) in DCM to the cooled solution via an addition funnel over a period of 15-30 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify as needed.
Data Summary
| Method | Catalyst/Reagent | Hydrogen/Hydrogen Donor | Solvent | Temperature | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenolysis | Pd/C | H₂ gas | MeOH, EtOH | Room Temperature | High yield, clean reaction, simple work-up | Requires specialized hydrogenation equipment, flammable H₂ gas, not chemoselective for other reducible groups. |
| Catalytic Transfer Hydrogenation | Pd/C | Ammonium Formate | MeOH | Reflux | No H₂ gas required, safer, good for standard labs | May require heating, potential for side reactions with the hydrogen donor. |
| Acid-Mediated Deprotection | BBr₃ | N/A | DCM | -78 °C to RT | Useful for substrates with reducible groups incompatible with hydrogenation. | Harsh conditions, not suitable for acid-sensitive substrates, requires careful handling of corrosive reagents. |
Conclusion
The deprotection of N-Methyl-2-benzyloxyethylamine can be effectively achieved through several methodologies. Catalytic hydrogenolysis remains the gold standard for its efficiency and clean reaction profile. For laboratories not equipped for handling hydrogen gas, catalytic transfer hydrogenation offers a safe and practical alternative. Acid-mediated deprotection, while harsher, provides a valuable option for substrates containing functional groups that are sensitive to reductive conditions. The choice of the optimal protocol will be dictated by the specific requirements of the synthetic route, including scale, substrate compatibility, and available equipment. Careful consideration of the factors outlined in this guide will enable researchers to select and execute the most appropriate deprotection strategy for their needs.
References
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl in ether substrates. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Thieme. (1997). Lewis Acid-Catalyzed Deprotection of p-Methoxybenzyl Ether. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 56, 1-4. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methyl-2-benzyloxyethylamine. PubChem Compound Database. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]
-
HETEROCYCLES. (2013). efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as. Retrieved from [Link]
-
ACS Publications. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters. Retrieved from [Link]
-
ResearchGate. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Retrieved from [Link]
-
ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. Retrieved from [Link]
-
YouTube. (2018, December 31). benzyl ether cleavage. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry. Retrieved from [Link]
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The Strategic Utility of N-Methyl-2-benzyloxyethylamine in Medicinal Chemistry: A Guide for Synthetic and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the identification and strategic deployment of versatile building blocks are paramount to the efficient discovery and development of novel therapeutics. N-Methyl-2-benzyloxyethylamine, a secondary amine featuring a benzyl-protected hydroxyl group, represents a valuable, albeit under-documented, synthon. Its structure combines a short polar chain, a secondary amine for further functionalization, and a stable protecting group, making it an attractive starting material for the synthesis of a variety of biologically relevant scaffolds. This guide provides a detailed exploration of the potential applications of N-Methyl-2-benzyloxyethylamine in medicinal chemistry, complete with theoretical frameworks, practical protocols, and an analysis of its strategic advantages.
While direct and widespread applications in blockbuster drugs are not extensively documented, the inherent chemical functionalities of N-Methyl-2-benzyloxyethylamine lend themselves to several key areas of drug design, most notably in the synthesis of analogs of established pharmacophores such as those found in β-adrenergic receptor antagonists (beta-blockers). The purpose of this document is to serve as a comprehensive resource for researchers and drug development professionals, elucidating the rationale behind its use and providing a blueprint for its incorporation into synthetic workflows.
Physicochemical Properties and Strategic Considerations
A thorough understanding of a building block's properties is crucial for its effective implementation in a synthetic strategy. The table below summarizes the key physicochemical properties of N-Methyl-2-benzyloxyethylamine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.23 g/mol | - |
| CAS Number | 71126-62-0 | - |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 92-93 °C at 34 mmHg | [1] |
| Solubility | Soluble in most organic solvents | - |
The benzyl group serves as a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions, yet readily removable under specific and mild conditions. This allows for the selective manipulation of the secondary amine, a key feature for building molecular complexity.
Application Note 1: Synthesis of Aryloxypropanolamine Scaffolds as Beta-Blocker Analogs
Scientific Rationale and Causality
The aryloxypropanolamine scaffold is the cornerstone of a vast number of beta-blockers, a class of drugs pivotal in the management of cardiovascular diseases.[2][3] The general structure consists of an aromatic ring linked through an ether and a propanolamine side chain. The nature of the substituent on the amine is a critical determinant of the drug's selectivity and potency.[3]
N-Methyl-2-benzyloxyethylamine provides a strategic entry point for the synthesis of novel aryloxypropanolamine analogs. The secondary amine can be readily alkylated with a suitable epoxide-containing aromatic moiety. The benzyl ether protects the hydroxyl group during this alkylation, preventing unwanted side reactions. Subsequent deprotection of the benzyl group unmasks the hydroxyl group, a key pharmacophoric feature for interaction with the β-adrenergic receptor. This approach allows for the late-stage introduction of the crucial hydroxyl group, offering flexibility in the design of analog libraries for structure-activity relationship (SAR) studies.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical aryloxypropanolamine target using N-Methyl-2-benzyloxyethylamine.
Sources
Troubleshooting & Optimization
troubleshooting common side reactions in N-Methyl-2-benzyloxyethylamine synthesis
Technical Support Center: Synthesis of N-Methyl-2-benzyloxyethylamine
Welcome to the technical support guide for the synthesis of N-Methyl-2-benzyloxyethylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Overview of Synthetic Strategy
The most common and efficient laboratory-scale synthesis of N-Methyl-2-benzyloxyethylamine (IUPAC Name: N-methyl-2-(phenylmethoxy)ethanamine)[1] involves the mono-N-methylation of the primary amine, 2-benzyloxyethylamine.[2][3] While direct alkylation with methyl halides can be problematic and lead to over-alkylation, reductive amination using formaldehyde is a widely adopted and controllable method.[4][5]
This process typically involves two key steps:
-
Imine/Iminium Ion Formation: Reaction of the primary amine (2-benzyloxyethylamine) with formaldehyde to form an intermediate imine or, under acidic conditions, an iminium ion.
-
Reduction: In-situ reduction of the imine/iminium intermediate to the desired secondary amine using a suitable reducing agent.
This guide will focus on troubleshooting this primary synthetic route.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a multifaceted issue that can stem from incomplete reactions, product degradation, or loss during workup.
Cause A: Incomplete Reaction The reaction may not have proceeded to completion. This can be due to poor reagent quality, insufficient reaction time or temperature, or an inappropriate choice of reducing agent.
-
Expert Analysis: Reductive amination is a tandem reaction. The initial formation of the imine is often reversible and can be the rate-limiting step. The subsequent reduction must be efficient to drive the equilibrium toward the product. The choice of reducing agent is critical; it must be strong enough to reduce the imine but not so reactive that it reduces the starting aldehyde (formaldehyde) before the imine can form.[6]
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure 2-benzyloxyethylamine is pure. Use a fresh source of formaldehyde or crack paraformaldehyde immediately before use to avoid inactive polymeric forms.
-
Optimize Reaction Conditions: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the starting amine is still present after the expected reaction time, consider extending the duration or moderately increasing the temperature (e.g., from room temperature to 40 °C).
-
Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often an excellent choice as it is mild, tolerant of slightly acidic conditions that favor iminium ion formation, and less likely to reduce the aldehyde starting material.[6] Sodium borohydride (NaBH₄) can be used, but pH control is more critical.
-
Cause B: Unintended Side Reactions The most common side reaction lowering the yield of the desired secondary amine is over-alkylation , leading to the formation of the tertiary amine, N,N-Dimethyl-2-benzyloxyethylamine. Another possibility is the cleavage of the benzyl ether protecting group.
-
Expert Analysis: The product, a secondary amine, is often more nucleophilic than the starting primary amine, making it susceptible to reacting with another equivalent of formaldehyde and the reducing agent to form a tertiary amine.[7] Additionally, the benzyl ether group, while robust, can be susceptible to cleavage under certain hydrogenolysis conditions.[8][9][10]
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of the primary amine relative to formaldehyde to minimize the chance of the product competing for the methylating agent.
-
Avoid Harsh Reducing Conditions: If using catalytic hydrogenation (e.g., H₂/Pd-C), be aware that many standard palladium catalysts can cleave benzyl ethers.[9] If this is observed, switch to a chemical reductant like STAB or consider a poisoned catalyst.
-
Cause C: Product Loss During Workup N-Methyl-2-benzyloxyethylamine is a basic compound. Improper pH adjustment during aqueous extraction can lead to significant product loss in the aqueous phase.
-
Expert Analysis: As an amine, the product will be protonated and highly water-soluble in acidic conditions (pH < ~9). To extract it into an organic solvent, the aqueous layer must be made sufficiently basic to deprotonate the ammonium salt to the free amine.
-
Troubleshooting Protocol:
-
Ensure Basicity: During the aqueous workup, adjust the pH of the aqueous layer to >11 using a strong base like 2M NaOH or K₂CO₃ before extracting with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Check Aqueous Layer: If yields are still low, acidify the aqueous layer, wash with ether to remove non-basic impurities, then re-basify and re-extract to recover any lost product.
-
Q2: My final product is contaminated with a significant amount of a higher molecular weight impurity. How do I identify and eliminate it?
This is a classic sign of over-methylation.
-
Expert Analysis: The higher molecular weight impurity is almost certainly N,N-Dimethyl-2-benzyloxyethylamine. Its formation is driven by the secondary amine product reacting further, as explained in Q1.
-
Identification:
-
Mass Spectrometry: The impurity will have a molecular weight 14 Da higher than the desired product (addition of a CH₂ group).
-
¹H NMR: The desired product will have a single N-CH₃ singlet (around 2.4 ppm) and one N-H proton. The tertiary amine impurity will have a singlet for the two N-CH₃ groups (integrating to 6H) and will lack the N-H signal.
-
-
Troubleshooting & Prevention Protocol:
-
Purification: The tertiary amine can typically be separated from the secondary amine product using silica gel column chromatography. The less polar tertiary amine will elute first.
-
Reaction Modification (Prevention):
-
Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde. It is highly specific for mono-methylation and proceeds to di-methylation only under more forcing conditions.
-
Controlled Stoichiometry: As previously mentioned, carefully control the stoichiometry of formaldehyde to be the limiting reagent.
-
Boc-Protection Strategy: A more robust, albeit longer, route involves protecting the starting primary amine with a Boc group, performing the N-methylation on the resulting carbamate, and then deprotecting the Boc group. This completely prevents over-alkylation.[11]
-
-
Q3: I am observing a significant amount of a lower molecular weight impurity that appears to be N-methylethanolamine. What is causing this?
This indicates the cleavage of the benzyl ether protecting group.
-
Expert Analysis: The C-O bond of the benzyl ether is labile under hydrogenolysis conditions.[12] This is a common method for deprotection, but an undesirable side reaction during synthesis.[9][13] Standard catalysts like 10% Palladium on Carbon (Pd/C) with hydrogen gas can readily cause this cleavage, especially at elevated temperatures or pressures.
-
Identification:
-
Mass Spectrometry: The impurity will have a molecular weight corresponding to N-methylethanolamine (75.11 g/mol ), and you may also detect toluene, the byproduct of the cleavage.
-
¹H NMR: The characteristic aromatic signals of the benzyl group (7.2-7.4 ppm) and the benzylic CH₂ signal (~4.5 ppm) will be absent in the impurity's spectrum.
-
-
Troubleshooting & Prevention Workflow:
Caption: Decision workflow for preventing benzyl ether cleavage.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is highly effective. Use a solvent system like 10% Methanol in Dichloromethane with 1% triethylamine. The starting primary amine is the most polar (lowest Rf), the desired secondary amine product is intermediate, and the over-methylated tertiary amine is the least polar (highest Rf). Staining with ninhydrin is useful, as it will stain the primary and secondary amines but not the tertiary amine.
Q: Can I use dimethyl sulfate or methyl iodide for the methylation? A: While possible, these are potent and less selective alkylating agents. They have a high tendency to cause over-alkylation to the tertiary amine and even form the quaternary ammonium salt.[14] Using them for selective mono-methylation requires very careful control of stoichiometry and conditions, and is generally not recommended when superior methods like reductive amination are available.[14]
Q: My starting material, 2-benzyloxyethylamine, appears discolored. Can I still use it? A: Amines can oxidize and absorb CO₂ from the air over time, leading to discoloration and the formation of carbonate salts. While it may still work, using impure starting material can lead to lower yields and the formation of unknown side products. It is best practice to purify it by distillation under reduced pressure before use.
Key Experimental Protocols
Protocol 1: Synthesis via Reductive Amination using STAB
This protocol is designed to favor mono-methylation and minimize side reactions.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-benzyloxyethylamine (1.0 eq) and a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Imine Formation: Add aqueous formaldehyde (37 wt. %, 0.95 eq) to the stirred solution. If desired, add acetic acid (1.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor by TLC until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via silica gel column chromatography, eluting with a gradient of 0-5% methanol in dichloromethane containing 0.5% triethylamine to afford pure N-Methyl-2-benzyloxyethylamine.
Data Summary Table
| Compound | Polarity | Typical TLC Rf | ¹H NMR N-CH₃ Signal |
| 2-benzyloxyethylamine | High | 0.20 | N/A |
| N-Methyl-2-benzyloxyethylamine | Medium | 0.45 | ~2.45 ppm (s, 3H) |
| N,N-Dimethyl-2-benzyloxyethylamine | Low | 0.70 | ~2.25 ppm (s, 6H) |
| Approximate values in 10% MeOH/DCM + 1% Et₃N. Actual values may vary. |
Visualizing the Reaction and Key Side Products
Caption: Main synthetic pathway and common side reactions.
References
-
PrepChem. (n.d.). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. Retrieved from PrepChem.com. [Link]
-
Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Org. Synth. 1963, Coll. Vol. 4, 333. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from organic-chemistry.org. [Link]
-
Shiri, M. (2021). N-dealkylation of Amines. Molecules, 26(16), 4949. [Link]
-
University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from chem.ucalgary.ca. [Link]
-
PubChem. (n.d.). N-Methyl-2-benzyloxyethylamine. National Center for Biotechnology Information. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from commonorganicchemistry.com. [Link]
-
Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]
-
ChemRxiv. (2020). A convenient way for the synthesis of mono N-alkylated ethanolamine. [Link]
-
Organic Syntheses. (n.d.). N-Methyl-1,2-diphenylethylamine hydrochloride. Org. Synth. 1955, Coll. Vol. 3, 382. [Link]
-
PubChem. (n.d.). 2-(Benzyloxy)ethanamine. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.).
-
The Organic Chemist. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Ataman Kimya. (n.d.). Dibenzyl Ether. Retrieved from atamankimya.com. [Link]
-
Reitti, M., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 852–857. [Link]
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from organic-chemistry.org. [Link]
-
Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers. YouTube. [Link]
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Technical Support Center: Optimizing N-Methylation of 2-Benzyloxyethylamine
Welcome to the technical support center for the synthesis of N-Methyl-2-benzyloxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, specifically temperature and reaction time, to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-methylation of 2-benzyloxyethylamine?
A1: The N-methylation of 2-benzyloxyethylamine, a primary amine, can be effectively achieved through several established methods. The most prevalent are:
-
Reductive Amination: This is a widely used and generally high-yielding method. It involves the reaction of 2-benzyloxyethylamine with formaldehyde to form an intermediate imine or aminal, which is then reduced in situ to the desired N-methylated product. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), or catalytic hydrogenation.[1][2]
-
Eschweiler-Clarke Reaction: This classical method utilizes a mixture of excess formic acid and formaldehyde.[3][4][5][6] Formaldehyde acts as the methyl source, and formic acid serves as the reducing agent. It is a robust one-pot reaction that often provides excellent yields of the methylated amine.
-
Direct Alkylation with a Methylating Agent: This involves the reaction of 2-benzyloxyethylamine with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base.[7][8] While straightforward, this method can be prone to over-methylation, leading to the formation of the tertiary amine and quaternary ammonium salts, thus requiring careful control of stoichiometry and reaction conditions.
Q2: How do temperature and reaction time influence the yield and purity of N-Methyl-2-benzyloxyethylamine?
A2: Temperature and reaction time are critical parameters that are directly correlated and must be carefully optimized.
-
Temperature: Generally, increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to several undesirable outcomes. These include the decomposition of reagents or the product, and an increase in the rate of side reactions, such as over-methylation to the tertiary amine, N,N-Dimethyl-2-benzyloxyethylamine. For reductive amination, moderate temperatures (e.g., 0 °C to room temperature) are often sufficient. The Eschweiler-Clarke reaction typically requires heating (e.g., reflux temperatures) to drive the reaction to completion.[9] Reducing the reaction temperature can significantly decrease the conversion rate and the yield of the desired product.[10][11]
-
Reaction Time: The optimal reaction time is the point at which the formation of the desired product is maximized while the formation of byproducts is minimized. Insufficient reaction time will result in incomplete conversion of the starting material, leading to a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, increase the likelihood of side reactions and impurity formation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal endpoint. Reducing the reaction time without optimizing other parameters can lead to a significant drop in product yield.[10]
Q3: What are the common side products in the synthesis of N-Methyl-2-benzyloxyethylamine and how can their formation be minimized?
A3: The primary side product of concern is the over-methylated tertiary amine, N,N-Dimethyl-2-benzyloxyethylamine. Its formation is particularly prevalent in direct alkylation methods. To minimize its formation:
-
Control Stoichiometry: Use a controlled molar ratio of the methylating agent to the amine. A slight excess of the amine can favor mono-methylation.
-
Method Selection: Reductive amination and the Eschweiler-Clarke reaction are generally more selective for mono-methylation compared to direct alkylation.
-
Optimize Temperature and Time: As discussed, lower temperatures and shorter reaction times can disfavor the second methylation step, which is typically slower than the first.
Another potential impurity is unreacted 2-benzyloxyethylamine. This can be addressed by ensuring the reaction goes to completion through appropriate optimization of conditions and monitoring.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive reagents or catalyst. 2. Sub-optimal temperature. 3. Insufficient reaction time. 4. Incorrect pH for reductive amination. | 1. Use fresh, high-purity reagents and ensure the catalyst (if used) is active. 2. Gradually increase the reaction temperature in increments of 10 °C and monitor the progress. For some catalytic systems, a decrease in temperature can drastically reduce the yield.[9][11] 3. Extend the reaction time and monitor the reaction by TLC or GC-MS until the starting material is consumed. 4. For reductive amination using borohydride reagents, the pH should be maintained in a weakly acidic to neutral range (pH 5-7) to facilitate imine formation without decomposing the reducing agent. |
| Significant Amount of Over-Methylation (Tertiary Amine Formation) | 1. Excess methylating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the methylating source (e.g., formaldehyde). 2. Lower the reaction temperature. The activation energy for the second methylation is often higher. 3. Monitor the reaction closely and stop it as soon as the desired product is maximized. |
| Presence of Unreacted Starting Material (2-Benzyloxyethylamine) | 1. Insufficient amount of methylating agent or reducing agent. 2. Reaction has not reached completion. | 1. Ensure the correct stoichiometry of all reactants. A slight excess of the methylating and reducing agents may be necessary. 2. Increase the reaction time or temperature, while carefully monitoring for the formation of side products. |
| Difficult Purification of the Final Product | 1. Similar polarities of the product and unreacted starting material or byproducts. 2. Formation of emulsions during aqueous workup. | 1. Utilize column chromatography with a carefully selected solvent system to separate compounds with close Rf values. Acid-base extraction can also be effective; the secondary amine product can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting with an organic solvent. 2. Add brine (saturated NaCl solution) during the workup to break emulsions. Filtration through a pad of celite can also be helpful. |
Data Presentation: Optimizing Temperature and Reaction Time
The following table provides a hypothetical yet chemically plausible representation of the impact of temperature and reaction time on the synthesis of N-Methyl-2-benzyloxyethylamine via reductive amination with formaldehyde and sodium borohydride.
| Entry | Temperature (°C) | Reaction Time (h) | Conversion of Starting Material (%) | Yield of N-Methyl-2-benzyloxyethylamine (%) | Yield of N,N-Dimethyl-2-benzyloxyethylamine (%) |
| 1 | 0 | 2 | 65 | 60 | < 1 |
| 2 | 0 | 6 | 95 | 92 | 2 |
| 3 | 25 (Room Temp) | 1 | 85 | 80 | 4 |
| 4 | 25 (Room Temp) | 4 | >99 | 93 | 6 |
| 5 | 50 | 1 | >99 | 85 | 14 |
| 6 | 50 | 4 | >99 | 75 | 24 |
Analysis: As illustrated in the table, lower temperatures (0 °C) require longer reaction times to achieve high conversion but yield excellent selectivity for the desired mono-methylated product (Entry 2). At room temperature, a good balance between reaction time and yield/selectivity is achieved (Entry 4). Higher temperatures (50 °C) lead to rapid conversion but significantly increase the formation of the undesired di-methylated byproduct (Entries 5 and 6).
Experimental Protocols
Protocol 1: Reductive Amination using Formaldehyde and Sodium Borohydride
-
To a solution of 2-benzyloxyethylamine (1.0 eq) in methanol (MeOH), add aqueous formaldehyde (37 wt. %, 1.1 eq) at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 1 hour to allow for the formation of the imine intermediate.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Pathway
Caption: Reaction pathway for the N-methylation of 2-benzyloxyethylamine.
References
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Review of Modern Eschweiler-Clarke Methylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-Methyl-2-benzyloxyethylamine
Welcome to the technical support center for N-Methyl-2-benzyloxyethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common purification challenges encountered during and after synthesis. Our goal is to equip you with the knowledge to diagnose issues, select the appropriate purification strategy, and validate the purity of your final product.
Part 1: Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities that may be present. The impurity profile of N-Methyl-2-benzyloxyethylamine is intrinsically linked to its synthetic route. A common approach involves the N-methylation of 2-benzyloxyethanamine. This seemingly straightforward transformation can introduce several classes of impurities that require distinct removal strategies.
Table 1: Common Impurities in N-Methyl-2-benzyloxyethylamine Synthesis
| Impurity Class | Specific Examples | Probable Origin | Recommended Analytical Detection Method |
| Unreacted Starting Material | 2-Benzyloxyethanamine | Incomplete methylation reaction. | GC-MS, LC-MS, ¹H NMR |
| Over-Alkylation Products | N,N-Dimethyl-2-benzyloxyethylamine (Tertiary Amine) | Reaction of the desired secondary amine with the methylating agent. | GC-MS, LC-MS, ¹H NMR |
| Side-Reaction Products | Benzyl alcohol, Benzaldehyde | Cleavage of the benzyl ether group under harsh acidic or reductive conditions. | GC-MS, TLC |
| Reagent-Derived Impurities | N-Methylformamide (if used in Leuckart reaction) | Residual starting material from a specific synthetic route.[1] | GC-MS, HPLC |
| Degradation Products | Various unspecified polar compounds | Thermal degradation during distillation; prolonged storage. | HPLC, LC-MS |
| Residual Solvents | THF, DMF, NMP, Acetonitrile | Incomplete removal after reaction workup or chromatography.[2] | ¹H NMR, GC Headspace |
Part 2: Troubleshooting Guide - Common Purification Issues
This section addresses specific problems you may encounter during the purification of N-Methyl-2-benzyloxyethylamine in a question-and-answer format.
Q1: My crude product contains both the starting material (2-benzyloxyethanamine) and over-alkylated tertiary amine. How can I efficiently remove both?
Probable Cause: This is a classic challenge in amine alkylation where reaction stoichiometry and kinetics are difficult to control perfectly. You have a mixture of a primary, a secondary (your product), and a tertiary amine.
Recommended Solution: Acid-Base Extraction
The pKa values of the primary, secondary, and tertiary amines are distinct enough to allow for a carefully controlled pH extraction, though it can be challenging. A more robust and generally applicable method is a multi-step liquid-liquid extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude amine mixture in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Acid Wash: Extract the organic layer with a dilute acid solution (e.g., 1M HCl). All three amines will be protonated and move into the aqueous layer, leaving neutral impurities (like benzyl alcohol or residual non-basic reagents) in the organic layer.[3] Discard the organic layer.
-
Selective Basification & Extraction: Carefully adjust the pH of the aqueous layer with a base (e.g., 1M NaOH) while monitoring with a pH meter.
-
Basify to pH ~9-10. This will deprotonate the tertiary and secondary amines, making them soluble in an organic solvent, while the primary amine may remain protonated. Extract with fresh diethyl ether or DCM. This organic layer will contain your desired product and the tertiary amine.
-
The aqueous layer still contains the protonated primary amine. Further basification to pH >12 and extraction will isolate the starting material if you wish to recover it.
-
-
Purification of the Secondary/Tertiary Amine Mixture: The extracted organic layer now contains N-Methyl-2-benzyloxyethylamine and the N,N-dimethyl tertiary amine. These are often difficult to separate by simple extraction. The most effective method at this stage is column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The less polar tertiary amine will elute before the more polar secondary amine. Adding a small amount of triethylamine (~0.5-1%) to the eluent system can prevent the amines from streaking on the silica gel.
-
Verification: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin for the primary/secondary amines). Combine the pure fractions and confirm purity by ¹H NMR and GC-MS.
Q2: I am observing significant foaming or emulsion formation during the aqueous workup. How can I resolve this?
Probable Cause: Amines can act as surfactants, leading to stable emulsions, especially if particulate matter or high concentrations of salts are present. This is a common issue in amine purification.[4][5]
Recommended Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by reducing the solubility of organic materials in the aqueous layer.
-
Filtration: If solid particulates are suspected, filter the entire emulsified mixture through a pad of Celite® or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the separation of layers.
-
Solvent Modification: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion. For example, if you are using diethyl ether, adding some DCM might help.
Q3: My product is a dark brown or black oil, even after initial workup. What is causing the color and how do I remove it?
Probable Cause: Dark colors often indicate the presence of high molecular weight byproducts or "tar". These can form from side reactions, especially if the reaction was heated for a prolonged period or if reactive reagents like dimethyl sulfate were used, which is known to cause tar formation.[6]
Recommended Solutions:
-
Activated Carbon Treatment:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate).
-
Add a small amount of activated carbon (typically 1-5% by weight of your crude product).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Filter the mixture through a pad of Celite® to remove the carbon. The filtrate should be significantly lighter in color.
-
Caution: Activated carbon can adsorb your product as well, so use the minimum amount necessary and be prepared for some yield loss.
-
-
Vacuum Distillation: For thermally stable compounds, vacuum distillation is highly effective at separating the volatile product from non-volatile, high-molecular-weight colored impurities.
-
Critical Consideration: N-Methyl-2-benzyloxyethylamine has a relatively high boiling point. A good vacuum pump is essential. The distillation should be performed at the lowest possible temperature to prevent thermal degradation.
-
A short-path distillation apparatus is recommended to minimize product loss on the glass surfaces.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for purified N-Methyl-2-benzyloxyethylamine?
-
Q: Which analytical techniques are essential for final purity confirmation?
-
A: A combination of techniques is always best for an authoritative assessment.
-
¹H and ¹³C NMR: Provides structural confirmation and can identify and quantify major impurities if their signals are resolved from the product peaks.
-
GC-MS or LC-MS: Excellent for detecting trace-level impurities, especially those with different volatility or polarity. Mass spectrometry provides molecular weight information, aiding in impurity identification.[8]
-
Elemental Analysis (CHN): Confirms the elemental composition of the purified product, providing a high degree of confidence in its identity and purity.
-
-
-
Q: My NMR shows a singlet around 2.4 ppm, but I'm not sure if it's my N-methyl group or residual solvent. How can I be sure?
-
A: This is a common ambiguity. While the chemical shift of the N-methyl group is characteristic, it can vary slightly with solvent and concentration. To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton signal (if visible) will disappear. While the N-methyl singlet will not be directly affected, this can help clean up the spectrum. The definitive method is to run a 2D NMR experiment like a ¹H-¹³C HSQC, which will show a correlation between the N-methyl protons and the N-methyl carbon, confirming its identity.
-
Part 4: Key Experimental Workflows & Visualizations
Workflow 1: General Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities present. The following decision tree provides a logical workflow.
Caption: Decision tree for purification strategy.
Workflow 2: Acid-Base Extraction Visualization
This diagram illustrates the separation of amine impurities from a neutral compound.
Caption: Visualizing the acid-base extraction process.
References
-
Organic Syntheses Procedure, N-Methylethylamine. Available at: [Link] (Accessed January 26, 2026).
-
PubChem, N-Methyl-2-benzyloxyethylamine. National Center for Biotechnology Information. Available at: [Link] (Accessed January 26, 2026).
-
Organic Syntheses Procedure, (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available at: [Link] (Accessed January 26, 2026).
-
Scribd, Amine Treating - Troubleshooting Guide. Available at: [Link] (Accessed January 26, 2026).
-
PubMed Central, Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Center for Biotechnology Information. Available at: [Link] (Accessed January 26, 2026).
-
ChemRxiv, A convenient way for the synthesis of mono N-alkylated ethanolamine. Available at: [Link] (Accessed January 26, 2026).
-
University of Rochester, Department of Chemistry, Workup: Amines. Available at: [Link] (Accessed January 26, 2026).
-
Agilent Technologies, The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link] (Accessed January 26, 2026).
-
European Patent Office, METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available at: [Link] (Accessed January 26, 2026).
- Google Patents, New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
-
Agency for Toxic Substances and Disease Registry, ANALYTICAL METHODS. Available at: [Link] (Accessed January 26, 2026).
-
ResearchGate, Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Available at: [Link] (Accessed January 26, 2026).
-
Sulfur Recovery Engineering Inc., Amine Troubleshooting. Available at: [Link] (Accessed January 26, 2026).
-
PubChem, 2-(Benzyloxy)ethanamine. National Center for Biotechnology Information. Available at: [Link] (Accessed January 26, 2026).
-
Pharmaceuticals and Medical Devices Agency (PMDA), Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available at: [Link] (Accessed January 26, 2026).
-
ResearchGate, Reaction of 4-Benzylidene-2-methyl-5-oxazolone with Amines, Part 2. Available at: [Link] (Accessed January 26, 2026).
-
Chromatography Forum, Separation of Secondary Amine and Tertiary amine. Available at: [Link] (Accessed January 26, 2026).
-
International Journal of Pharmaceutical Research and Applications, Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link] (Accessed January 26, 2026).
-
PubMed Central, Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. National Center for Biotechnology Information. Available at: [Link] (Accessed January 26, 2026).
-
U.S. Food & Drug Administration, METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link] (Accessed January 26, 2026).
-
PubMed Central, N-Dealkylation of Amines. National Center for Biotechnology Information. Available at: [Link] (Accessed January 26, 2026).
- Google Patents, Purification of secondary alkyl amines.
-
Organic Syntheses Procedure. Available at: [Link] (Accessed January 26, 2026).
Sources
- 1. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Workup [chem.rochester.edu]
- 4. scribd.com [scribd.com]
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- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproduct formation in N-Methyl-2-benzyloxyethylamine reactions
A Guide to Minimizing Byproduct Formation in N-Methylation Reactions
Welcome to the technical support center for N-Methyl-2-benzyloxyethylamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the N-methylation of 2-benzyloxyethylamine, a common intermediate in pharmaceutical synthesis. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles to help you minimize byproduct formation and maximize the yield and purity of your desired product.
Introduction: The Challenge of Selective N-Methylation
The synthesis of N-Methyl-2-benzyloxyethylamine from its primary amine precursor, 2-benzyloxyethylamine, most commonly proceeds via reductive amination with formaldehyde. While seemingly straightforward, this reaction is often complicated by the formation of several byproducts. The primary challenges lie in controlling the extent of methylation and preserving the integrity of the benzyl ether protecting group. This guide will address the most common issues encountered during this synthesis, providing both the mechanistic rationale and actionable protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the synthesis of N-Methyl-2-benzyloxyethylamine.
FAQ 1: My reaction is producing a significant amount of N,N-dimethyl-2-benzyloxyethylamine. How can I favor mono-methylation?
Underlying Cause: The formation of the tertiary amine, N,N-dimethyl-2-benzyloxyethylamine, is a common byproduct resulting from over-methylation. In reductive amination, the initially formed secondary amine can react with another equivalent of formaldehyde to form a new iminium ion, which is then reduced to the tertiary amine. In classic Eschweiler-Clarke conditions (formaldehyde and formic acid), the formation of the tertiary amine can be thermodynamically favored.[1]
Troubleshooting Protocol: Achieving Selective Mono-Methylation
To favor the formation of the desired secondary amine, N-Methyl-2-benzyloxyethylamine, precise control over stoichiometry and reaction conditions is paramount.
Method 1: Stoichiometrically Controlled Reductive Amination with Sodium Triacetoxyborohydride
This method avoids the harsh acidic conditions of the Eschweiler-Clarke reaction and allows for better stoichiometric control.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-benzyloxyethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add formaldehyde (1.0-1.2 equivalents, typically as a 37% aqueous solution) at 0 °C.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and minimize the formation of the di-methylated product.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Key Parameters for Selective Mono-Methylation
| Parameter | Recommendation for Mono-methylation | Rationale |
| Methylating Agent | Formaldehyde | Provides the methyl group in reductive amination. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective reducing agent for imines. |
| Stoichiometry | Formaldehyde (1.0-1.2 eq.) | Limiting the amount of formaldehyde reduces the chance of a second methylation event. |
| Temperature | 0 °C to Room Temperature | Milder conditions favor kinetic control, promoting mono-methylation. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reagents. |
Method 2: Modified Eschweiler-Clarke Reaction
While the classic Eschweiler-Clarke reaction often leads to exhaustive methylation, modifications can improve the selectivity for the secondary amine.[2][3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, cool a solution of 2-benzyloxyethylamine (1 equivalent) to 0 °C.
-
Reagent Addition: Slowly add formaldehyde (1.0-1.2 equivalents) followed by the dropwise addition of formic acid (2-3 equivalents).
-
Controlled Heating: Heat the reaction mixture to 80-100 °C and monitor closely by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up and Purification: Cool the reaction mixture and basify with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry, and purify as described above.
Logical Workflow for Troubleshooting Over-Methylation
Caption: Troubleshooting workflow for over-methylation.
FAQ 2: I am observing a significant amount of debenzylation in my reaction mixture. How can I prevent the cleavage of the benzyl ether?
Underlying Cause: The benzyl ether group is susceptible to cleavage under both acidic and certain reductive conditions. In the Eschweiler-Clarke reaction, the hot formic acid can catalyze the hydrolysis of the benzyl ether.[4] During catalytic hydrogenation, a common method for reductive amination, the palladium catalyst can also cleave the benzyl ether, a process known as hydrogenolysis.[5]
Troubleshooting Protocol: Preserving the Benzyl Ether
Method 1: Avoiding Harsh Acidic Conditions
If using a method that involves strong acids, such as the Eschweiler-Clarke reaction, minimizing reaction time and temperature is crucial. However, a more robust solution is to switch to a milder synthetic route.
-
Recommendation: Utilize the sodium triacetoxyborohydride method described in FAQ 1. The neutral to slightly acidic conditions of this reaction are generally compatible with benzyl ethers.
Method 2: Careful Selection of Reductive Amination Conditions
If catalytic hydrogenation is the chosen method for the reductive step, careful selection of the catalyst and reaction conditions is necessary to avoid debenzylation.
Experimental Protocol (for reductive amination via catalytic hydrogenation):
-
Imine Formation: Form the imine in situ as described in FAQ 1, Method 1, step 1.
-
Catalyst Selection: Use a less active catalyst for hydrogenolysis, such as 10% Pd/C. In some cases, catalyst poisons like ethylenediamine can be added to suppress debenzylation.[6]
-
Hydrogenation: Charge the reaction vessel with the imine solution and the catalyst. Pressurize with hydrogen gas (typically 1-3 atm).
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Over-reduction can lead to debenzylation.
-
Work-up: Once the reaction is complete, carefully filter the catalyst and process the filtrate as previously described.
Table 2: Conditions to Minimize Debenzylation
| Condition | Recommendation | Rationale |
| pH | Neutral to slightly basic | Avoids acid-catalyzed cleavage of the benzyl ether. |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Milder reducing agents that do not typically affect benzyl ethers. |
| Catalytic Hydrogenation | Use with caution; monitor closely | Can cause debenzylation (hydrogenolysis). |
| Temperature | Room temperature or below | Higher temperatures can promote side reactions, including ether cleavage. |
Reaction Pathway Diagram: Desired Reaction vs. Byproduct Formation
Sources
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl-2-benzyloxyethylamine
This guide provides essential, operational, and procedural information for the safe handling and disposal of N-Methyl-2-benzyloxyethylamine (CAS No. 71126-62-0).[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure both personal and environmental protection. The procedures outlined below are grounded in authoritative safety data for structurally similar amines and general principles of hazardous waste management.
Core Hazard Profile and Risk Assessment
Causality: The amine functional group imparts a basic and nucleophilic character, which can cause rapid hydrolysis of lipids and proteins in tissues, leading to severe chemical burns upon contact.
The following table summarizes the anticipated hazards, based on data for 2-(Benzyloxy)-ethylamine, which should be conservatively applied to N-Methyl-2-benzyloxyethylamine.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
| Flammability | Flammable (for related compounds) | Warning | Combustible liquid. Flash point for analogs is between 77°C and 84.9°C.[2] |
| Transport Hazard | Corrosion | N/A | Classified as UN 3267 or UN 2735, Hazard Class 8 (Corrosive).[4] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Proper disposal begins with proper handling. Adherence to the following engineering controls and personal protective equipment (PPE) mandates is non-negotiable.
Engineering Controls
All handling of N-Methyl-2-benzyloxyethylamine, including aliquoting, dilutions, and waste consolidation, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of vapors or aerosols, which can cause severe respiratory tract irritation or burns.[2] Ensure that an eyewash station and safety shower are unobstructed and immediately accessible.[5]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to create a barrier between the researcher and the chemical.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling larger quantities or for prolonged tasks. Amines can degrade certain glove materials, so inspect them frequently for any signs of degradation.
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory. Goggles protect against splashes, while the face shield provides a secondary layer of protection for the entire face.
-
Body Protection: A flame-resistant lab coat, buttoned completely, is required. For tasks with a higher risk of splashing, such as spill cleanup or bulk waste transfer, a chemically resistant apron is also necessary.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
Emergency Protocol: Spill Management
Accidental spills must be managed immediately and effectively to mitigate exposure and environmental release.
Experimental Protocol: Spill Cleanup
-
Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Don PPE: Before addressing the spill, don the full PPE ensemble described in Section 2.
-
Containment: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2][6] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Gently cover and absorb the spill with the absorbent material, working from the outside in to minimize the contaminated area.
-
Collection: Carefully scoop the saturated absorbent material into a designated, chemically compatible hazardous waste container. Use non-sparking tools if the compound is near a source of ignition.
-
Decontamination: Wipe the spill area with a suitable decontamination solution (consult your institution's EHS guidelines), followed by soap and water.
-
Package Waste: All contaminated materials, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container. Seal the container and label it appropriately for disposal.
Standard Operating Procedure: Waste Disposal
The disposal of N-Methyl-2-benzyloxyethylamine waste must be systematic and compliant with local, state, and federal regulations. The guiding principle is that this chemical waste must never be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of N-Methyl-2-benzyloxyethylamine.
Caption: Disposal workflow for N-Methyl-2-benzyloxyethylamine.
Experimental Protocol: Step-by-Step Disposal
-
Waste Segregation (Critical Step): Designate a specific waste stream for N-Methyl-2-benzyloxyethylamine and other basic organic compounds. It is imperative to keep this waste stream separate from acidic waste and oxidizing agents to prevent violent exothermic or gas-producing reactions.[7]
-
Containerization:
-
Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles with a PTFE-lined cap.
-
Never fill a waste container more than 80% full to allow for vapor expansion and prevent spills.
-
Keep containers tightly sealed when not actively adding waste.[7]
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added.
-
The label must include:
-
The full chemical name: "N-Methyl-2-benzyloxyethylamine"
-
The CAS Number: "71126-62-0"
-
The words "Hazardous Waste"
-
Appropriate GHS pictograms (Corrosion pictogram is mandatory).
-
An accumulation start date.
-
-
-
Interim Storage:
-
Store sealed waste containers in a designated satellite accumulation area.
-
This area must be cool, well-ventilated, and away from direct sunlight or heat sources.[7]
-
Ensure the container is placed within a secondary containment bin to catch any potential leaks.
-
-
Final Disposal:
-
The ultimate disposal must be handled by your institution's EHS department or a licensed hazardous waste management contractor.[5]
-
The standard and accepted disposal method for this type of waste is thermal destruction in a hazardous waste incinerator, which ensures complete breakdown of the organic molecule.[8] Landfilling is not a permissible option for this category of chemical waste.[8]
-
References
-
Material Safety Data Sheet for N-Methylbenzylamine. Cole-Parmer. [Link]
-
N-Methyl-2-benzyloxyethylamine. PubChem, National Institutes of Health. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]
-
New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
-
The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. DTU Research Database. [Link]
-
Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. ResearchGate. [Link]
Sources
- 1. N-Methyl-2-benzyloxyethylamine | C10H15NO | CID 268107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
